![molecular formula C18H22N2O4S B1229334 2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1229334.png)
2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone is a sulfonamide.
Applications De Recherche Scientifique
Enzyme Inhibitory Activity
A study by Hussain et al. (2017) synthesized various derivatives of 2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone, demonstrating significant inhibitory effects against acetyl- and butyrylcholinesterase enzymes. This suggests potential therapeutic applications for diseases involving cholinesterase imbalances, such as Alzheimer's disease (Hussain et al., 2017).
Corrosion Inhibition
Singaravelu and Bhadusha (2022) explored the use of a compound similar to 2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone as an inhibitor for mild steel corrosion in acidic medium. The compound displayed effective inhibition, indicating its potential as a corrosion inhibitor in industrial applications (Singaravelu & Bhadusha, 2022).
Therapeutic Agent Development
Abbasi et al. (2019) synthesized a series of derivatives related to 2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone and evaluated them against the α-glucosidase enzyme. Some compounds exhibited considerable inhibitory activity, suggesting their potential in developing therapeutic agents for conditions like diabetes (Abbasi et al., 2019).
Antimicrobial Activity
The synthesis of similar compounds to 2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone has shown good antimicrobial activity against various Gram-positive and Gram-negative bacterial strains, as explored by Mallesha and Mohana (2014). This highlights its potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Alzheimer's Disease Research
A study by Hassan et al. (2018) involved synthesizing multifunctional amides using a compound related to 2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone. These amides showed moderate enzyme inhibitory potentials and mild cytotoxicity, indicating their potential use in Alzheimer's disease research (Hassan et al., 2018).
Cancer and Tuberculosis Research
Mallikarjuna, Padmashali, and Sandeep (2014) synthesized derivatives of a compound similar to 2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone and found some to exhibit significant anticancer and antituberculosis activities. This suggests a potential role in developing treatments for these diseases (Mallikarjuna et al., 2014).
Propriétés
Nom du produit |
2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone |
|---|---|
Formule moléculaire |
C18H22N2O4S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
furan-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C18H22N2O4S/c1-14(2)15-5-7-16(8-6-15)25(22,23)20-11-9-19(10-12-20)18(21)17-4-3-13-24-17/h3-8,13-14H,9-12H2,1-2H3 |
Clé InChI |
AXINTJCSUMNFQA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



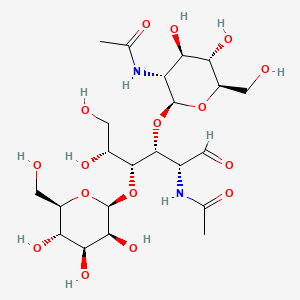
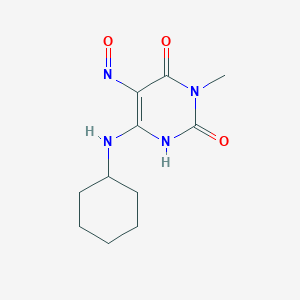
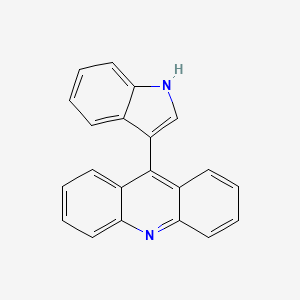
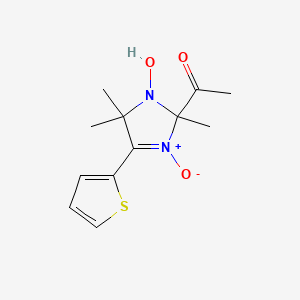
![(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-11-yl) acetate](/img/structure/B1229259.png)
![1,3-Diphenyl-4-pyrazolecarboxylic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1229262.png)
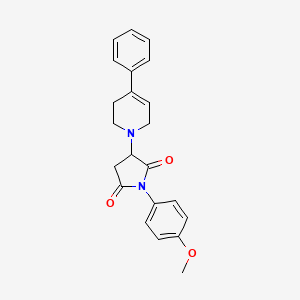

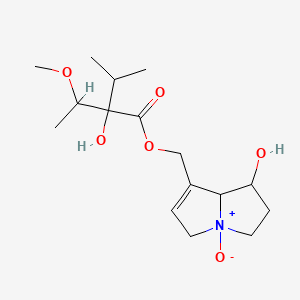
![3-Benzoyl-1,5-bis(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1229269.png)
![N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide](/img/structure/B1229271.png)


![7-methoxy-N-(3-pyridinylmethyl)-2-furo[2,3-b]quinolinecarboxamide](/img/structure/B1229278.png)